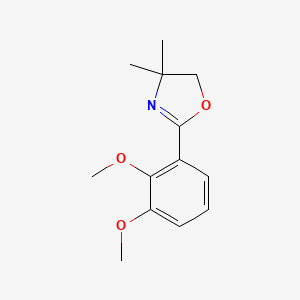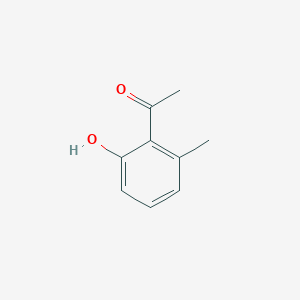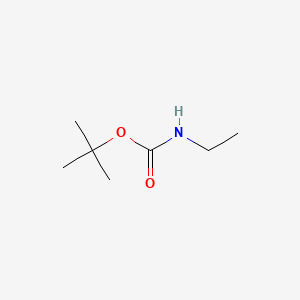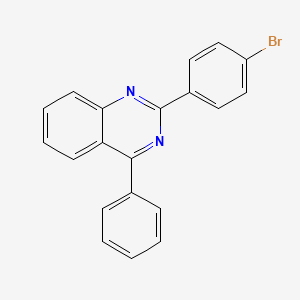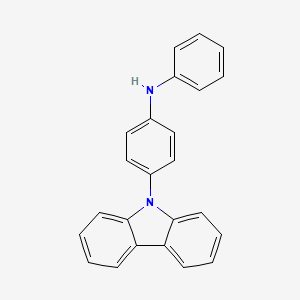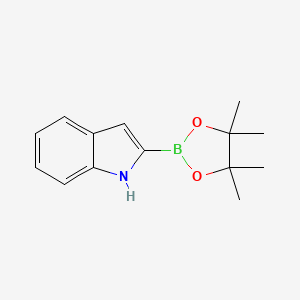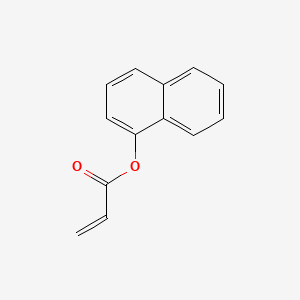
1-Naphthyl acrylate
Vue d'ensemble
Description
1-Naphthyl acrylate , also known as α-Naphthyl acrylate , is an organic compound with the chemical formula C₁₃H₁₀O₂ . It belongs to the class of acrylate esters and is derived from naphthalene and acrylic acid. This compound is a fluorescent white solid and is used in various applications due to its unique properties .
Chemical Reactions Analysis
Applications De Recherche Scientifique
1. Photopolymerization and 3D Printing
1-Naphthyl acrylate has been explored in the field of photopolymerization. For example, naphthyl-naphthalimides, similar in structure to 1-naphthyl acrylate, have been synthesized and tested as high-performance photoinitiators for the Free Radical Photopolymerization (FRP) of acrylates. These compounds have shown promising results in applications like photocomposite synthesis, direct laser writing, and 3D printing, utilizing blue Light-Emitting Diodes (LEDs) as a safe irradiation source (Rahal et al., 2021).
2. Polymer Synthesis and Characterization
Research has been conducted on the synthesis of naphthyl acrylate polymers with good thermal stabilities. These polymers were synthesized from substituted 1,5-naphthalene diol with acryloyl chloride. Their thermal decomposition temperatures and molecular weights were studied, indicating their potential for applications requiring thermal stability (Thamizharasi & Reddy, 2000).
3. Synthesis of Naphthocyclobutenes
Methyl (α-naphthyl) acrylates have been used in a reaction mediated by photoreaction to produce naphthocyclobutenes. These reactions, which can be described as carbon analogues of the Norrish-Yang reaction, have shown diastereoselectivities, indicating their potential in synthetic organic chemistry (Peez et al., 2019).
4. Investigation of Polymer Dynamics
Studies on poly(1-naphthylmethyl acrylate) in dilute solutions have been conducted to understand chain segmental motion and side-chain internal rotation. This research, which used nuclear magnetic relaxation techniques, contributes to the understanding of polymer dynamics, which is crucial for designing materials with specific properties (Spyros et al., 1994).
5. Copolymer Studies
Copolymers of 2-(1-naphthylacetamido)ethylacrylamide with acrylic and methacrylic acid have been studied for their photophysical properties in aqueous solutions. The research on these copolymers helps in understanding the interactions among polymer components and their potential applications in material science (McCORMICK et al., 1991).
Propriétés
IUPAC Name |
naphthalen-1-yl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c1-2-13(14)15-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEDHYUFNWMILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436535 | |
| Record name | 1-NAPHTHYL ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20069-66-3 | |
| Record name | 1-NAPHTHYL ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



